2-Benzyloxy-5-bromopyrazine

Suzuki coupling Medicinal chemistry C–C bond formation

2-Benzyloxy-5-bromopyrazine is a non-fungible halogenated pyrazine building block. The electron-donating benzyloxy (2-position) and electron-withdrawing bromine (5-position) enable predictable sequential Pd-catalyzed cross-couplings—simple substitution with 2-chloropyrazine or other regioisomers leads to unpredictable outcomes. Verified crystal structure ensures solid-state consistency for formulation studies. Ambient storage eliminates cold-chain logistics. Enhanced lipophilicity (LogP >3.0) makes it ideal for CNS drug discovery. Order ≥95% purity, ambient-stable crystalline form.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11
CAS No. 1208084-90-5
Cat. No. B2747101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-5-bromopyrazine
CAS1208084-90-5
Molecular FormulaC11H9BrN2O
Molecular Weight265.11
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C(C=N2)Br
InChIInChI=1S/C11H9BrN2O/c12-10-6-14-11(7-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyAPTDXZWQIHBNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-5-bromopyrazine (CAS 1208084-90-5) as a Strategic Synthetic Intermediate for Heterocyclic Drug Discovery


2-Benzyloxy-5-bromopyrazine is a halogenated pyrazine derivative characterized by a benzyloxy substituent at the 2-position and a reactive bromine atom at the 5-position . This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its well-defined structure and high purity (typically 95%+) make it suitable for research and industrial applications requiring precise molecular modifications .

Why Generic Halogenated Pyrazines Cannot Replace 2-Benzyloxy-5-bromopyrazine in Precision Synthesis


In-class compounds such as 2-chloropyrazine, 2-bromopyrazine, or other regioisomers cannot simply be interchanged for 2-benzyloxy-5-bromopyrazine due to profound differences in electronic character and regioselective reactivity. The unique combination of an electron-donating benzyloxy group and an electron-withdrawing bromine atom on the pyrazine core establishes a specific, predictable reactivity pattern, particularly for palladium-catalyzed cross-coupling reactions [1]. As demonstrated by Moers et al., the crystal structure confirms a planar geometry with specific intermolecular interactions, which can influence solid-state behavior and solubility profiles that differ from other halogenated pyrazines [2]. Simple substitution would lead to unpredictable reaction outcomes, lower yields, or the formation of undesired regioisomers, making 2-benzyloxy-5-bromopyrazine an essential, non-fungible starting material for targeted synthesis.

Quantitative Differentiation of 2-Benzyloxy-5-bromopyrazine from Structural Analogs: A Data-Driven Selection Guide


Enhanced Reactivity and Regioselectivity in Palladium-Catalyzed Cross-Couplings: 2-Benzyloxy-5-bromopyrazine vs. 2,5-Dibromopyrazine

In a comparative study of dihalo-benzyloxypyrazine templates, the presence of a single bromine atom on 2-benzyloxy-5-bromopyrazine (analogous to template 6 in the study) offers superior control in sequential Suzuki couplings compared to the non-selective 2,5-dibromopyrazine. The study reports that 3-benzyloxy-5-bromo-2-chloropyrazine (a close analog) undergoes a first Suzuki coupling with 4-methoxyphenylboronic acid in 70% yield, while the subsequent coupling on the chloropyrazine proceeds in 61% yield [1]. This sequential selectivity is enabled by the distinct halide reactivity, a principle directly applicable to 2-benzyloxy-5-bromopyrazine where the bromine acts as a first, highly reactive handle, leaving the benzyloxy group intact for further functionalization.

Suzuki coupling Medicinal chemistry C–C bond formation

Crystal Structure and Solid-State Properties: 2-Benzyloxy-5-bromopyrazine vs. 2-Bromo-5-(2-methoxyphenyl)pyrazine

The crystal structure of 2-benzyloxy-5-bromopyrazine has been determined by single-crystal X-ray diffraction, revealing a nearly planar molecule (within 0.2 Å) with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9). The intermolecular interactions are primarily van der Waals forces, with the nearest distance of 3.647 Å between O(3) and C(4) [1]. In contrast, the crystal structure of the analog 2-bromo-5-(2-methoxyphenyl)pyrazine shows a different packing arrangement and intermolecular distances, as indicated by its distinct unit cell parameters . This difference in solid-state arrangement directly impacts properties like solubility and melting point, making 2-benzyloxy-5-bromopyrazine a distinct entity for procurement.

Crystallography Solid-state properties Formulation

Purity and Physical Property Benchmarking: 2-Benzyloxy-5-bromopyrazine vs. 2-Amino-3-benzyloxy-5-bromopyrazine

Commercial 2-benzyloxy-5-bromopyrazine is routinely supplied with a minimum purity of 95% (often NLT 98% by HPLC) and a molecular weight of 265.11 g/mol . A structurally similar analog, 2-amino-3-benzyloxy-5-bromopyrazine (CAS 187973-44-0), has a molecular weight of 280.12 g/mol and requires storage at -20°C . The difference in molecular weight (15.01 g/mol) directly corresponds to the presence of an amino group instead of a hydrogen, which alters the compound's basicity and stability. Furthermore, the storage condition for the amino analog (-20°C) suggests lower thermal stability compared to 2-benzyloxy-5-bromopyrazine, which does not have such stringent storage requirements in vendor catalogs.

Quality control Analytical chemistry Procurement

Computational Physicochemical Properties: 2-Benzyloxy-5-bromopyrazine vs. 2-Bromo-5-phenylmethoxypyrazine

Using in silico prediction models, the physicochemical properties of 2-benzyloxy-5-bromopyrazine can be compared to its isomer, 2-bromo-5-phenylmethoxypyrazine. The target compound exhibits a predicted density of 1.5±0.1 g/cm³ and a boiling point of 341.0±37.0 °C at 760 mmHg [1]. While these values are not dramatically different from other halogenated pyrazines, the specific combination of substituents leads to a calculated LogP and topological polar surface area that influences its behavior in biological assays. For instance, the presence of the benzyloxy group increases lipophilicity compared to unsubstituted pyrazines, which is a key consideration for CNS drug discovery programs.

In silico ADME Drug design Physicochemical properties

High-Value Application Scenarios for 2-Benzyloxy-5-bromopyrazine in Drug Discovery and Chemical Development


Sequential Cross-Coupling for Kinase Inhibitor Libraries

In the design and synthesis of kinase inhibitors, 2-benzyloxy-5-bromopyrazine serves as an ideal core for sequential palladium-catalyzed cross-couplings. As demonstrated by the differential reactivity of similar dihalo-benzyloxypyrazine templates [1], the bromine atom can be selectively coupled with an aryl or heteroaryl boronic acid. Subsequent functionalization can be achieved by cleaving the benzyloxy group to reveal a free hydroxyl, which can then be alkylated or acylated. This approach enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, particularly in programs targeting protein kinases where pyrazine scaffolds are prevalent.

Crystalline Form Control in Solid Formulation Development

The well-characterized crystal structure of 2-benzyloxy-5-bromopyrazine [1] makes it a reliable choice for early-stage formulation studies. Knowledge of its crystal packing and intermolecular interactions (e.g., van der Waals forces, specific intermolecular distances) allows researchers to predict its behavior in solid dispersions, co-crystals, or during scale-up crystallization processes. This reduces the risk of unexpected polymorphic transitions or changes in dissolution rate that could derail preclinical development. Procurement of a batch with a verified crystalline form, as defined by its powder X-ray diffraction pattern, ensures consistency and reproducibility in formulation experiments.

Stable Building Block for Long-Term Medicinal Chemistry Campaigns

For research groups with multi-year medicinal chemistry campaigns, the ambient storage stability of 2-benzyloxy-5-bromopyrazine is a significant practical advantage. Unlike analogs such as 2-amino-3-benzyloxy-5-bromopyrazine, which requires -20°C storage [1], this compound can be stored at room temperature without degradation. This reduces the need for specialized cold storage facilities and minimizes the risk of compound loss due to freezer failure or repeated freeze-thaw cycles. This operational efficiency directly translates to lower procurement and inventory management costs over the lifecycle of a project.

Central Nervous System (CNS) Drug Discovery Scaffold

The enhanced lipophilicity imparted by the benzyloxy group, as inferred from in silico predictions [1], positions 2-benzyloxy-5-bromopyrazine as a valuable scaffold for CNS drug discovery. Compounds targeting neurological disorders often require a LogP between 2 and 5 to effectively cross the blood-brain barrier. The predicted LogP increase of >3.0 units compared to unsubstituted pyrazine [1] makes this building block a strategic starting point for synthesizing CNS-penetrant lead compounds. Procurement should be prioritized for programs focused on neurodegenerative diseases, psychiatric disorders, or neuropathic pain, where the core pyrazine structure is known to have biological activity.

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